3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone
CAS No.: 898755-30-1
Cat. No.: VC2302541
Molecular Formula: C17H16F2O
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898755-30-1 |
|---|---|
| Molecular Formula | C17H16F2O |
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 |
| Standard InChI Key | LXXLTQIZTJQSNZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Structure and Properties
3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O and a molecular weight of 274.31 g/mol . The compound consists of two aromatic rings connected by a propan-1-one chain. One ring contains fluorine substituents at the 3' and 4' positions, while the other features methyl groups at the 2 and 6 positions, creating a unique electronic and steric environment.
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems:
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IUPAC Name: 1-(3,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
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InChI: InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3
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SMILES: CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties, as outlined in Table 1:
The presence of fluorine atoms significantly influences the compound's properties, typically increasing its metabolic stability, lipophilicity, and binding interactions with biological targets.
Chemical Reactivity and Reactions
The reactivity of 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is determined by its functional groups, primarily the carbonyl moiety and the aromatic rings with their respective substituents.
Carbonyl Group Reactions
As a ketone, this compound can undergo various reactions typical of the carbonyl functional group:
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Nucleophilic addition reactions with various nucleophiles
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Reduction to secondary alcohols using hydride reducing agents
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Condensation reactions with nitrogen-containing nucleophiles to form imines or hydrazones
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Wittig reactions to form olefinic compounds
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Aldol-type reactions under appropriate conditions
Aromatic Ring Reactions
The presence of two differently substituted aromatic rings creates interesting reactivity patterns:
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The difluorophenyl ring is electron-deficient due to the electron-withdrawing effect of the fluorine atoms, making it susceptible to nucleophilic aromatic substitution
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The dimethylphenyl ring is relatively electron-rich due to the electron-donating methyl groups, favoring electrophilic aromatic substitution
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The steric hindrance provided by the ortho-dimethyl groups on one ring significantly influences the approach of reagents
Transformations in Synthetic Applications
This compound could serve as a valuable intermediate in organic synthesis, particularly for:
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Construction of heterocyclic compounds, including potential pyridine derivatives through reactions with ammonium acetate or other nitrogen sources
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Formation of highly functionalized materials through modification of either aromatic ring
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Development of extended conjugated systems through appropriate functional group transformations
Comparative Analysis with Structurally Similar Compounds
Several compounds share structural similarities with 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone, differing primarily in the position of substituents or the nature of halogen atoms.
Structural Analogs
Table 2 presents a comparison of structurally related compounds:
Structure-Property Relationships
The subtle structural differences among these analogs likely result in significant variations in properties and potential applications:
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Electronic effects: The position and identity of halogen substituents alter the electron distribution throughout the molecule, affecting reactivity and binding properties
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Steric considerations: Different methyl group arrangements create unique three-dimensional structures that influence molecular interactions
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Lipophilicity: Variations in substitution patterns impact partition coefficients and membrane permeability
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Metabolic stability: Halogen positioning affects susceptibility to metabolic enzymes
Analytical Methods for Identification and Characterization
Several analytical techniques can be employed to identify and characterize 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR would show distinctive signals for aromatic protons, methyl groups, and the propanone chain
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19F NMR would exhibit characteristic signals for the two fluorine atoms, allowing confirmation of their positions
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13C NMR would provide information about carbon environments, particularly the carbonyl carbon
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 274.31 g/mol and produce a distinctive fragmentation pattern, likely showing:
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Loss of the propanone chain
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Characteristic fragments of the difluorophenyl and dimethylphenyl moieties
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Molecular ion peak corresponding to the intact molecule
Chromatographic Methods
High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for:
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Assessing purity
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Separating the compound from structurally similar analogs
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Quantitative analysis in various matrices
Current Research and Future Perspectives
Research on fluorinated propiophenone derivatives continues to evolve, with several promising directions for future investigation.
Emerging Research Areas
Current research trends related to compounds like 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone include:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of structure-activity relationships in biological systems
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Investigation of applications in materials science
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Use in photoredox-mediated transformations to create more complex structures
Future Research Directions
Several promising avenues for future research include:
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Comprehensive biological activity screening to identify potential therapeutic applications
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Detailed structural studies to understand conformational preferences
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Investigation of catalytic applications, particularly in asymmetric synthesis
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Exploration of reactivity under various conditions to develop new synthetic methodologies
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Computational studies to predict properties and guide experimental design
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